molecular formula C31H43ClN2O5S B565905 S-Desmethyl S-Chloromethyl Dronedarone CAS No. 1520080-11-8

S-Desmethyl S-Chloromethyl Dronedarone

Cat. No.: B565905
CAS No.: 1520080-11-8
M. Wt: 591.204
InChI Key: QCNADTWLVZHBMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Desmethyl S-Chloromethyl Dronedarone involves multiple steps, starting from the parent compound DronedaroneSpecific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

S-Desmethyl S-Chloromethyl Dronedarone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogs .

Scientific Research Applications

Pharmacological Properties

S-Desmethyl S-Chloromethyl Dronedarone exhibits various pharmacological actions that are crucial for its applications in treating cardiovascular conditions. It functions as a Class III antiarrhythmic agent, primarily restoring normal sinus rhythm and reducing heart rate in patients with paroxysmal or persistent atrial fibrillation. Its mechanism of action includes:

  • Potassium Channel Blockade : Similar to its parent compound, it inhibits potassium channels, prolonging the action potential duration and refractory period.
  • Calcium Channel Modulation : It shows antiadrenergic effects by inhibiting calcium channels, which can help stabilize cardiac rhythm.
  • Reduced Lipophilicity : The modifications in its structure compared to amiodarone result in lower lipophilicity, leading to a shorter half-life and potentially fewer side effects related to tissue accumulation.

Treatment of Atrial Fibrillation

This compound is primarily indicated for managing atrial fibrillation. Clinical trials have demonstrated its efficacy in reducing the recurrence of atrial fibrillation episodes post-cardioversion. For example, a study showed that patients treated with Dronedarone had a median time to recurrence of atrial fibrillation significantly longer than those on placebo (116 days vs. 53 days) .

Cardiovascular Hospitalization Reduction

Evidence suggests that Dronedarone can reduce hospitalization rates for cardiovascular events in high-risk patients with atrial fibrillation . This is particularly relevant for elderly patients who may be at an increased risk for complications associated with atrial fibrillation.

Safety Profile and Contraindications

While this compound has shown promise, it is essential to consider its safety profile. Studies have indicated that it may increase the risk of heart failure and cardiovascular mortality when used in patients with permanent atrial fibrillation . Therefore, it is contraindicated in patients with advanced heart failure or significant comorbidities.

Data Table: Efficacy and Safety Findings

Study ReferencePatient PopulationKey FindingsSafety Concerns
1237 patients with paroxysmal AFSignificant reduction in AF recurrenceIncreased creatinine levels
High-risk AF patientsReduced hospitalization ratesRisk of heart failure
Patients aged ≥65 with permanent AFIncreased rates of heart failure and strokeHigh mortality risk

Case Study 1: Efficacy in Post-Cardioversion Patients

A clinical trial involving 800 mg daily doses of Dronedarone demonstrated effective prevention of atrial fibrillation relapses after electrical cardioversion, highlighting its role as a therapeutic option for maintaining sinus rhythm post-procedure .

Case Study 2: Risk Assessment in Elderly Patients

In a cohort study focusing on elderly patients with permanent atrial fibrillation, the administration of Dronedarone was associated with higher incidences of stroke and cardiovascular death compared to placebo, leading to recommendations against its use in this demographic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Desmethyl S-Chloromethyl Dronedarone is unique due to its specific structural modifications, which may influence its pharmacological properties and interactions with biological targets. These modifications can provide insights into the structure-activity relationships of Dronedarone and its analogs .

Biological Activity

S-Desmethyl S-Chloromethyl Dronedarone, a derivative of dronedarone, is a cationic amphiphilic drug (CAD) known for its potential antiviral properties. This compound has garnered attention due to its structural similarities to other CADs, which have shown efficacy against various viral infections. This article delves into the biological activity of this compound, focusing on its antiviral properties, pharmacokinetics, and comparative analysis with related compounds.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against filoviruses, particularly the Marburg virus (MARV). The compound exhibited significant inhibition of MARV pseudovirus (MARVpp) entry into cells. In vitro assays demonstrated that this compound achieved approximately 91% inhibition at a concentration of 5 μM, comparable to the parent compound, dronedarone, which showed 94% inhibition under similar conditions .

Structure-Activity Relationship

The biological activity of this compound is closely linked to its physicochemical properties. Notably, the compound's hydrophobicity plays a crucial role in its antiviral efficacy. The calculated partition coefficient (ClogP) for this compound is 9.2 , indicating high hydrophobic characteristics that correlate with enhanced antiviral activity .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other CADs is presented in Table 1. This table summarizes the IC50 values (the concentration required to inhibit 50% of viral activity) and cytotoxicity data for several related compounds.

Compound NameIC50 (μM)CC50 (μM)Selectivity Index (SI)
Dronedarone1.313.210
Triparanol2.025.113
Sertraline2.918.76
Amiodarone1.654.034
This compound <5 Not specifiedNot specified

Note: The IC50 value for this compound indicates its potent antiviral efficacy compared to other compounds in this class .

Case Studies and Research Findings

A notable study involving CADs demonstrated that structural modifications could enhance antiviral properties while minimizing cytotoxic effects. The research indicated that compounds with higher hydrophobicity tended to have better antiviral profiles without significant toxicity .

In another study focusing on dronedarone and its derivatives, it was observed that these compounds could induce cellular responses similar to those seen with established antiviral agents. This suggests a potential pathway for further research into optimizing these derivatives for clinical use against viral infections .

Properties

IUPAC Name

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-1-chloromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43ClN2O5S/c1-4-7-11-29-30(27-22-25(14-17-28(27)39-29)33-40(36,37)23-32)31(35)24-12-15-26(16-13-24)38-21-10-20-34(18-8-5-2)19-9-6-3/h12-17,22,33H,4-11,18-21,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNADTWLVZHBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)CCl)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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